molecular formula C8H6IN3 B2952699 4-iodo-1-phenyl-1H-1,2,3-triazole CAS No. 151451-83-1

4-iodo-1-phenyl-1H-1,2,3-triazole

Cat. No. B2952699
CAS RN: 151451-83-1
M. Wt: 271.061
InChI Key: NEFAQUVHKDSMCE-UHFFFAOYSA-N
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Description

4-iodo-1-phenyl-1H-1,2,3-triazole is a chemical compound with the CAS Number: 151451-83-1 . It has a molecular weight of 271.06 . It is used in various applications and research .


Synthesis Analysis

A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-1-phenyl-1H-1,2,3-triazole . The InChI code for this compound is 1S/C8H6IN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H .


Chemical Reactions Analysis

The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .


Physical And Chemical Properties Analysis

4-iodo-1-phenyl-1H-1,2,3-triazole is a powder with a melting point of 149-150 degrees . The storage temperature is room temperature .

Scientific Research Applications

Organic Synthesis Applications

4-Iodo-1-phenyl-1H-1,2,3-triazole serves as a versatile precursor for the synthesis of complex molecules. Nagaradja et al. (2015) demonstrated its utility in the synthesis of resveratrol analogues through deprotometalation-iodolysis, highlighting its role in forming biologically active compounds with potential antibacterial and antiproliferative effects (Nagaradja et al., 2015). Additionally, Szuroczki et al. (2020) explored its aminocarbonylation and aryloxycarbonylation, producing carboxamides and esters under mild conditions, showcasing its adaptability in functional group transformations (Szuroczki et al., 2020).

Medicinal Chemistry and Antimicrobial Evaluations

In the realm of medicinal chemistry, 4-iodo-1-phenyl-1H-1,2,3-triazole derivatives have been synthesized for their potential antimicrobial properties. Prakash et al. (2011) reported the synthesis of new triazolo[4,3-a]pyridines with promising antibacterial and antifungal activities, underscoring the compound's significance in drug discovery (Prakash et al., 2011).

Corrosion Inhibition

4-Iodo-1-phenyl-1H-1,2,3-triazole and its derivatives have also found applications in corrosion inhibition. Fernandes et al. (2019) synthesized a derivative that acted as an effective organic corrosion inhibitor for mild steel in an acidic medium, demonstrating its potential in protecting industrial materials (Fernandes et al., 2019).

Supramolecular Chemistry

The compound's utility extends to supramolecular chemistry, where its nitrogen-rich triazole core enables diverse interactions. Schulze and Schubert (2014) reviewed the supramolecular interactions of 1,2,3-triazoles, including hydrogen and halogen bonding, showcasing their wide-ranging applications in coordination chemistry and anion recognition (Schulze & Schubert, 2014).

Mechanism of Action

While the exact mechanism of action for 4-iodo-1-phenyl-1H-1,2,3-triazole is not specified in the search results, it’s worth noting that triazole compounds are often seen in experimental drug candidates and approved drugs .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 4-iodo-1-phenyl-1H-1,2,3-triazole are not mentioned in the search results, the compound’s unique properties and its use in various applications suggest that it will continue to be a subject of interest in scientific research .

properties

IUPAC Name

4-iodo-1-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFAQUVHKDSMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-phenyl-1H-1,2,3-triazole

CAS RN

151451-83-1
Record name 4-iodo-1-phenyl-1H-1,2,3-triazole
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